

Cinitapride vs. Cisapride: A Comparative Guide for Enhancing Gastrointestinal Transit

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Compound of Interest

Compound Name: Cinitapride tartrate

CAS No.: 1207859-16-2

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of prokinetic agents, both cinitapride and cisapride have been utilized to improve gastrointestinal (GI) transit. However, significant differences in their receptor pharmacology, clinical efficacy, and, most critically, their safety profiles, particularly concerning cardiovascular effects, have distinctly shaped their therapeutic roles. This guide provides an in-depth, objective comparison of cinitapride and cisapride, supported by experimental data, to inform research and drug development in gastroenterology.

At a Glance: Key Differentiators

Feature	Cinitapride	Cisapride
Primary Mechanism	5-HT ₄ Receptor Agonist, 5-HT ₂ Receptor Antagonist, D ₂ Receptor Antagonist	Selective 5-HT ₄ Receptor Agonist
Prokinetic Efficacy	Demonstrated efficacy in functional dyspepsia and GERD, accelerates gastric emptying.[1][2]	Effective in GERD, diabetic gastroparesis, and functional dyspepsia.[3][4][5]
Cardiac Safety	No significant QT interval prolongation observed, even with CYP3A4 inhibitors.[4][6][7]	Associated with significant QT interval prolongation and risk of fatal cardiac arrhythmias (Torsades de Pointes).[8][9][10][11]
Regulatory Status	Available in several countries.	Withdrawn from the market or its use is highly restricted in many countries due to cardiac risks.[4][8][10]
Common Side Effects	Generally well-tolerated; may include drowsiness and diarrhea.[1]	Abdominal cramping, diarrhea, and rare but severe cardiac events.[3][5]

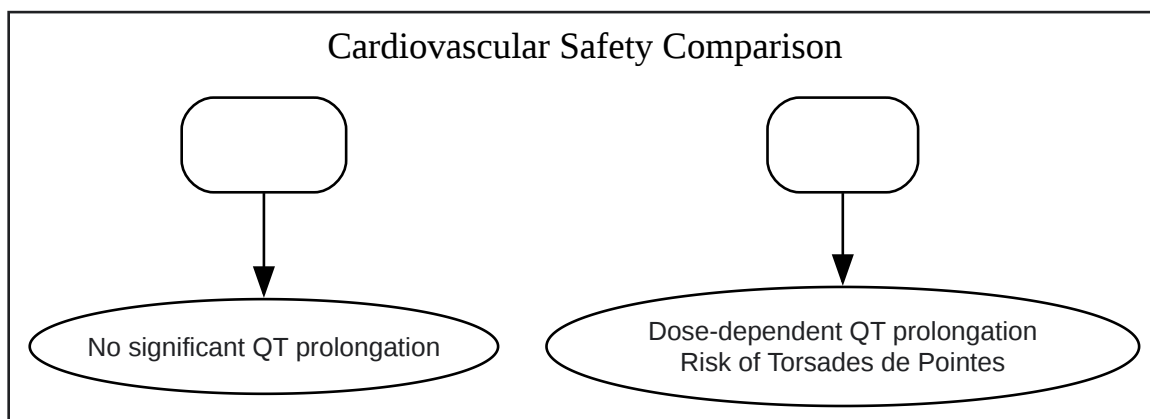
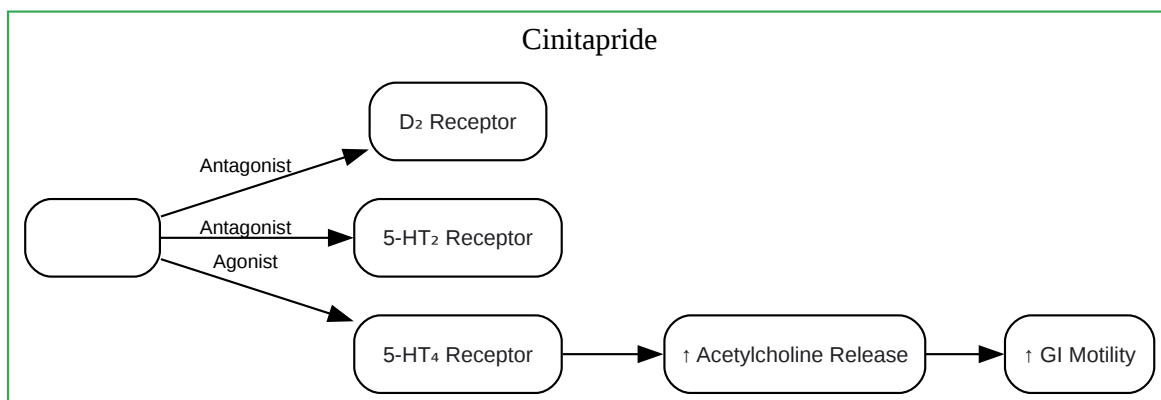
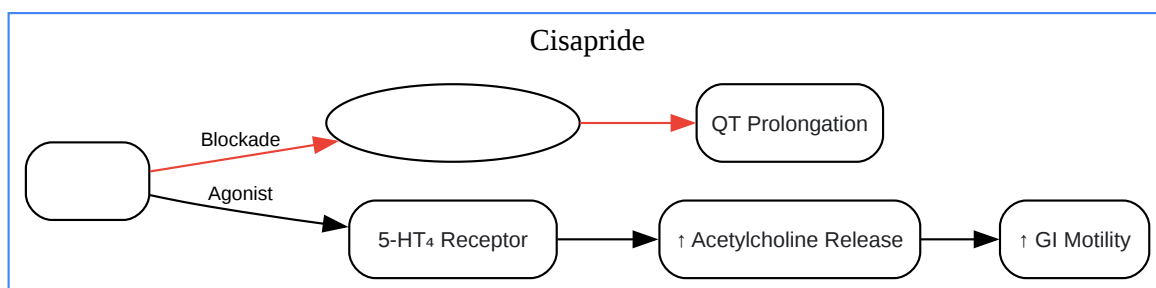
Unraveling the Mechanisms of Action: A Tale of Two Prokinetics

The distinct pharmacological profiles of cinitapride and cisapride underpin their differences in both efficacy and safety.

Cinitapride exerts its prokinetic effects through a multi-receptor mechanism. It acts as an agonist at serotonin 5-HT₄ receptors, which facilitates the release of acetylcholine in the myenteric plexus, thereby enhancing gastrointestinal motility. Additionally, cinitapride possesses antagonist activity at 5-HT₂ receptors and dopamine D₂ receptors. This combined action is believed to contribute to its therapeutic effects in conditions like functional dyspepsia and gastroesophageal reflux disease (GERD).

Cisapride, on the other hand, is a selective serotonin 5-HT₄ receptor agonist.[4] Its primary mechanism involves stimulating these receptors to increase acetylcholine release from enteric neurons, which in turn enhances gastrointestinal muscle contractions and accelerates transit. [4] Unlike cinitapride, it lacks significant affinity for 5-HT₂ or dopamine receptors.[5]

Signaling Pathway Diagram



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Sources

- 1. Efficacy and Safety of Cinitapride in the Treatment of Mild to Moderate Postprandial Distress Syndrome—predominant Functional Dyspepsia | Semantic Scholar [semanticscholar.org]
- 2. [Metoclopramide versus cinitapride in the treatment of functional dyspepsia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of cisapride on gastric emptying in dyspeptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Gastric emptying in reflux esophagitis. Effect of metoclopramide and cinitapride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of cinitapride in the treatment of mild to moderate postprandial distress syndrome-predominant functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous cisapride accelerates delayed gastric emptying and increases antral contraction amplitude in patients with primary anorexia nervosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Domperidone is more effective than cisapride in children with diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of six weeks of treatment with cisapride in gastroparesis and intestinal pseudoobstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of chronic administration of cisapride on gastric emptying of a solid meal and on dyspeptic symptoms in patients with idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of quantitative solid-meal gastric-emptying imaging in phase III study of the treatment of mild-to-moderate functional dyspepsia with cinitapride | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 11. Effect of cisapride on gastric emptying and ileal transit time of balanced liquid meal in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
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